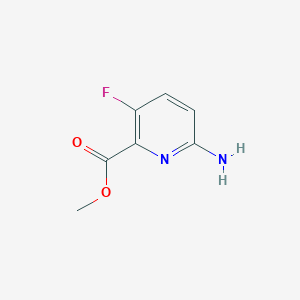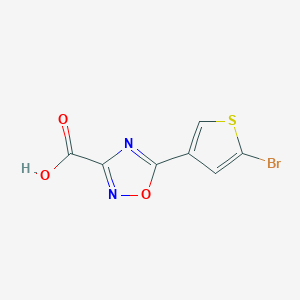![molecular formula C8H7FN2O B13065189 4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 947255-04-1](/img/structure/B13065189.png)
4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 1st position of the benzoimidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and methyl isocyanate.
Cyclization Reaction: The key step involves the cyclization of 4-fluoroaniline with methyl isocyanate under controlled conditions to form the benzoimidazole ring.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization reaction efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The fluorine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of imidazole derivatives with biological targets.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including signal transduction pathways, to achieve its desired biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: Lacks the fluorine atom at the 4th position.
4-Chloro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: Contains a chlorine atom instead of a fluorine atom at the 4th position.
4-Fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one: Lacks the methyl group at the 1st position.
Uniqueness
4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to the presence of both a fluorine atom at the 4th position and a methyl group at the 1st position, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
947255-04-1 |
|---|---|
Fórmula molecular |
C8H7FN2O |
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
7-fluoro-3-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H7FN2O/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,1H3,(H,10,12) |
Clave InChI |
ZUYIBMAIQWEFDO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=CC=C2)F)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-hydroxy-2-[(propan-2-yl)amino]ethanimidamide](/img/structure/B13065109.png)

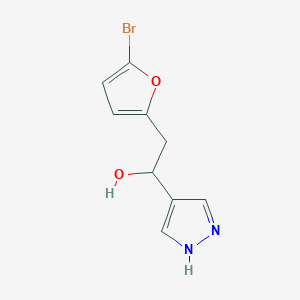
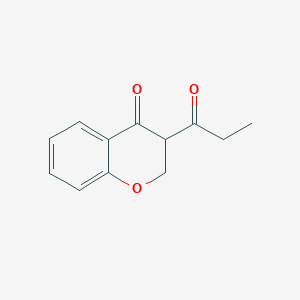
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13065139.png)

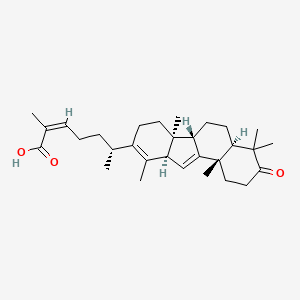
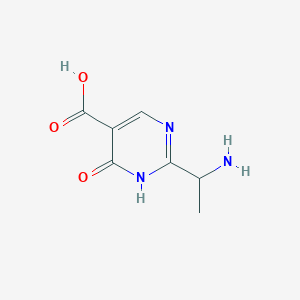
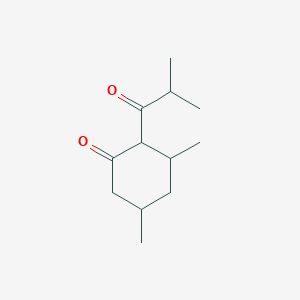
![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13065170.png)
![8-O-tert-butyl 9-O-ethyl (1S,2S,6R,7S,9S)-4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-8,9-dicarboxylate](/img/structure/B13065175.png)
![4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13065182.png)
